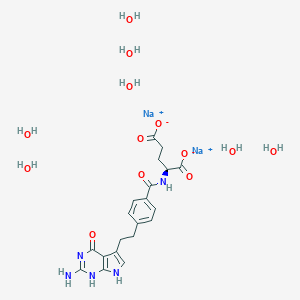

Pemetrexed disodium heptahydrate

Beschreibung

Eigenschaften

IUPAC Name |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSMHJWAOSBMD-MYXYZBIASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189238 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357166-29-1 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED DISODIUM HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pemetrexed Disodium Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed disodium heptahydrate, a potent multitargeted antifolate agent, exerts its cytotoxic effects by disrupting crucial metabolic pathways essential for cell replication. Marketed under the brand name Alimta®, it is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of pemetrexed, detailing its cellular uptake, intracellular activation, and inhibition of key enzymes involved in purine and pyrimidine biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pemetrexed's pharmacology to inform further research and development efforts.

Cellular Uptake and Intracellular Activation

The journey of pemetrexed from the extracellular space to its intracellular targets is a critical determinant of its efficacy. As a folate analog, it hijacks cellular transport mechanisms designed for natural folates.

Transmembrane Transport

Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) , with some contribution from the membrane folate binding protein transport systems.[1][2] The affinity of pemetrexed for these transporters is a key factor in its cellular accumulation.

Intracellular Polyglutamation: The Key to Potency and Retention

Once inside the cell, pemetrexed undergoes a crucial activation step known as polyglutamation. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the pemetrexed molecule.[1][3] This process has two profound consequences:

-

Enhanced Inhibitory Activity: The polyglutamated forms of pemetrexed are significantly more potent inhibitors of its target enzymes, particularly thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[3][4]

-

Cellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, leading to a prolonged intracellular half-life and sustained inhibition of its targets.[1][4]

Polyglutamation is a time- and concentration-dependent process that occurs more efficiently in tumor cells compared to normal tissues, contributing to the therapeutic window of the drug.[1][4]

Molecular Targets and Inhibition of Nucleotide Synthesis

Pemetrexed's primary mechanism of action is the inhibition of three key enzymes in the de novo synthesis of purine and pyrimidine nucleotides.[5] This multi-targeted approach effectively halts the production of the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Pemetrexed, particularly its polyglutamated forms, is a potent inhibitor of TS.[3][6] By blocking TS, pemetrexed depletes the intracellular pool of dTMP, leading to "thymineless death."

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a crucial cofactor for numerous one-carbon transfer reactions in nucleotide synthesis. Pemetrexed inhibits DHFR, leading to a depletion of reduced folates and further disrupting purine and thymidylate synthesis.[5]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

Glycinamide ribonucleotide formyltransferase is a key enzyme in the de novo purine synthesis pathway. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). The polyglutamated forms of pemetrexed are potent inhibitors of GARFT, blocking the synthesis of purine nucleotides (adenine and guanine).[3][4]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of pemetrexed against its target enzymes is significantly enhanced by polyglutamation. The following table summarizes the inhibition constants (Ki) for both the monoglutamate and pentaglutamate forms of pemetrexed.

| Enzyme Target | Pemetrexed Form | Inhibition Constant (Ki) | Reference(s) |

| Thymidylate Synthase (TS) | Monoglutamate | 109 nM | [3] |

| Pentaglutamate | 1.3 nM | [1][3] | |

| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7 nM | [3] |

| Pentaglutamate | 7.2 nM | [1] | |

| Glycinamide Ribonucleotide | Monoglutamate | 9.3 µM (9300 nM) | [3] |

| Formyltransferase (GARFT) | Pentaglutamate | 65 nM | [1][3] |

Experimental Protocols

The elucidation of pemetrexed's mechanism of action has been dependent on a variety of in vitro and cell-based assays. Below are outlines of the key experimental protocols.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki or IC50) of pemetrexed and its polyglutamated forms against TS, DHFR, and GARFT.

General Methodology:

-

Enzyme Source: Recombinant human enzymes are typically used for these assays.

-

Substrates: Specific substrates for each enzyme are utilized. For TS, [³H]-dUMP is often used to measure the formation of [³H]-H₂O. For DHFR, dihydrofolate and NADPH are used, and the reaction is monitored by the decrease in absorbance at 340 nm. For GARFT, glycinamide ribonucleotide and a folate cofactor are used.

-

Inhibitor: A range of concentrations of pemetrexed (monoglutamate and polyglutamates) is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The rate of product formation or substrate consumption is measured using appropriate techniques (e.g., scintillation counting, spectrophotometry).

-

Data Analysis: The data are fitted to appropriate enzyme inhibition models to calculate Ki or IC50 values.

Cellular Uptake Assays

Objective: To measure the rate and extent of pemetrexed transport into cancer cells.

General Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured to a specific density. It is crucial to use folate-depleted media to avoid competition with natural folates for uptake.

-

Radiolabeled Pemetrexed: [³H]-Pemetrexed is typically used as the tracer.

-

Incubation: Cells are incubated with a defined concentration of [³H]-pemetrexed for various time points.

-

Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of intracellular [³H]-pemetrexed is quantified by liquid scintillation counting.

-

Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Vmax and Km.

Polyglutamation Assays

Objective: To determine the extent of intracellular conversion of pemetrexed to its polyglutamated forms.

General Methodology:

-

Cell Culture and Treatment: Cancer cells are incubated with pemetrexed for a specified period.

-

Cell Lysis and Extraction: The cells are lysed, and the intracellular metabolites are extracted.

-

Chromatographic Separation: The different polyglutamated forms of pemetrexed are separated using high-performance liquid chromatography (HPLC).

-

Detection: The separated forms are detected and quantified, often using mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

-

Data Analysis: The relative abundance of each polyglutamated species is determined over time.

Conclusion

This compound's mechanism of action is a well-defined, multi-faceted process involving efficient cellular uptake, critical intracellular activation via polyglutamation, and potent inhibition of key enzymes in nucleotide biosynthesis. This in-depth understanding of its molecular pharmacology provides a solid foundation for the rational design of combination therapies, the investigation of resistance mechanisms, and the development of novel antifolate agents. The quantitative data and experimental methodologies outlined in this guide serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of this important anticancer drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drugs.com [drugs.com]

- 3. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. aacrjournals.org [aacrjournals.org]

Preclinical Antitumor Activity of Pemetrexed Disodium Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed disodium heptahydrate is a multi-targeted antifolate agent with broad antitumor activity demonstrated in a variety of solid tumors.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, leading to disruption of purine and pyrimidine synthesis, which is crucial for the proliferation of cancer cells.[1][3] This technical guide provides an in-depth overview of the preclinical antitumor activity of pemetrexed, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

Pemetrexed is a novel multitargeted antifolate that primarily inhibits three enzymes essential for folate metabolism and the synthesis of purines and pyrimidines:

By inhibiting these enzymes, pemetrexed disrupts the synthesis of nucleotides necessary for DNA and RNA replication, ultimately leading to cell death.[6] The pentaglutamate form of pemetrexed is significantly more potent in its inhibition of TS than the parent compound.[6] The drug enters cells via the reduced folate carrier and has a high affinity for the folate receptor-α.[6]

In Vitro Antitumor Activity

The in vitro cytotoxic effects of pemetrexed have been evaluated across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.

Table 1: In Vitro Cytotoxicity of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Pemetrexed Concentration | Assay Duration | Observed Effect | Reference |

| PC9 | 50 and 100 nM | 72 hours | Decreased cell viability in a dose-dependent manner. | [7] |

| A549 | 250 nM | 48 hours | Enhanced cytotoxicity of cytotoxic T lymphocytes (CTLs). | [8] |

| H1975 | 50 nM | 48 hours | Enhanced cytotoxicity of CTLs. | [8] |

| NSCLC Panel (20 lines) | Average IC50: 0.65 ± 0.2 μM | 6 days | Growth inhibition. | [9] |

| A549 | IC50: 1.26 μM | 72 hours | Growth inhibition. | [10] |

Table 2: In Vitro Cytotoxicity of Pemetrexed in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Pemetrexed Concentration | Assay Duration | Observed Effect | Reference |

| SCLC Panel (17 lines) | Average IC50: 0.091 ± 0.018 μM | 6 days | Growth inhibition. | [9] |

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of pemetrexed in various tumor models.

Table 3: In Vivo Efficacy of Pemetrexed in Xenograft Models

| Tumor Model | Dosing Regimen | Observed Effect | Reference |

| NSCLC H2122 (subcutaneous) | 100, 200, and 300 mg/kg (10 daily doses) | Tumor growth delay of 12 to 18 days. | [9] |

| NSCLC H2122 (orthotopic) | 50, 100, and 200 mg/kg (daily for 21 days) | Significantly prolonged survival. | [9] |

| A549 (orthotopic) | 150 mg/kg (twice a week) | Additive inhibitory effects on cell growth when combined with metformin. | [11] |

| Group 3 Medulloblastoma (orthotopic) | 200 mg/kg (single IV injection) | Increased median survival by 21 days when combined with gemcitabine. | [12] |

Experimental Protocols

In Vitro Cell Proliferation and Cytotoxicity Assays

a) WST-1 Assay for Cell Viability [7]

-

Seed a growing cell suspension (e.g., 4x10^3 cells/well) in a 96-well microtiter plate.

-

Add various concentrations of this compound dissolved in DMSO to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add Cell Proliferation Reagent WST-1 to each well.

-

Incubate for a period to allow for color development.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

b) MTT Assay for Growth Inhibition [9][10]

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of pemetrexed concentrations.

-

Incubate for the desired duration (e.g., 6 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Read the absorbance on a microplate reader.

In Vivo Xenograft Tumor Models

a) Subcutaneous Xenograft Model [9]

-

Implant tumor cells (e.g., NSCLC H2122) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Allow tumors to reach a palpable size (e.g., 50-100 mg).

-

Randomize animals into treatment and control groups.

-

Administer pemetrexed via the desired route (e.g., intraperitoneal) at the specified dose and schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal weight and overall health as a measure of toxicity.

b) Orthotopic Xenograft Model [9][11]

-

For lung cancer models, inject tumor cells (e.g., A549 or H2122) directly into the lung of the host animal.

-

Monitor tumor growth using an in vivo imaging system (IVIS) if cells are fluorescently labeled.[11]

-

Initiate treatment with pemetrexed at the designated time point.

-

Monitor survival or tumor burden as the primary endpoint.

Signaling Pathways and Cellular Effects

Pemetrexed's inhibition of folate metabolism induces a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[7][13] It has also been shown to modulate key signaling pathways involved in cell survival and proliferation.

Diagram 1: Pemetrexed's Core Mechanism of Action

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to apoptosis.

Diagram 2: Pemetrexed-Induced Cell Cycle Arrest

A study on PC9 cells demonstrated that pemetrexed induces G1 phase arrest in a dose-dependent manner.[7]

Caption: Pemetrexed induces G1 cell cycle arrest in PC9 non-small-cell lung cancer cells.

Diagram 3: Pemetrexed and Immune Response Modulation

Recent preclinical studies have highlighted the immunomodulatory effects of pemetrexed, suggesting a synergistic potential with immune checkpoint inhibitors. Pemetrexed has been shown to induce the expression of PD-L1 on tumor cells and enhance the cytotoxicity of T cells.[14][15][16]

Caption: Pemetrexed modulates the tumor microenvironment and enhances anti-tumor immunity.

Mechanisms of Resistance

Resistance to pemetrexed can develop through various mechanisms, including:

-

Increased expression of thymidylate synthase (TYMS) [17]

-

Decreased expression of the solute carrier family 19 member 1 (SLC19A1) , which is responsible for pemetrexed uptake.[17]

-

Activation of survival pathways , such as the PI3K/Akt pathway.[17]

-

Increased expression of ribonucleotide reductase subunit M1 (RRM1) .[18]

-

Upregulation of BMI1 , which is associated with cancer stemness.[19]

Conclusion

This compound exhibits significant preclinical antitumor activity across a range of cancer types, particularly non-small cell lung cancer. Its multi-targeted mechanism of action, which disrupts fundamental pathways of nucleotide synthesis, results in potent cytotoxicity, cell cycle arrest, and apoptosis. Furthermore, emerging evidence of its immunomodulatory properties opens new avenues for combination therapies. Understanding the detailed preclinical profile of pemetrexed, including its efficacy, mechanisms of action, and potential for resistance, is crucial for the continued development and optimal clinical application of this important chemotherapeutic agent.

References

- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pemetrexed disodium: a novel antifolate clinically active against multiple solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pemetrexed disodium (Eli Lilly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]

- 12. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Antimetabolite pemetrexed primes a favorable tumor microenvironment for immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Pemetrexed Disodium Heptahydrate

Introduction

Pemetrexed disodium heptahydrate is a potent, multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Its cytotoxic effects stem from the disruption of folate-dependent metabolic processes essential for cell replication.[3] Pemetrexed is considered a prodrug; once transported into the cell, it is converted into more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated metabolites are retained within the cell, leading to prolonged inhibition of key enzymes involved in nucleotide synthesis.[3][5] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of pemetrexed.

Mechanism of Action

Pemetrexed exerts its antineoplastic activity by primarily inhibiting three folate-dependent enzymes crucial for the de novo biosynthesis of thymidine and purine nucleotides.[1][3]

-

Thymidylate Synthase (TS): As the primary target, inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the supply of thymidine required for DNA synthesis.[4][6]

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for nucleotide synthesis.[3][7]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a key step in the purine biosynthesis pathway.[1][3]

The combined inhibition of these pathways leads to the depletion of nucleotide precursors, resulting in the arrest of DNA and RNA synthesis, and ultimately inducing cell cycle arrest and apoptosis.[3][4][8]

Data Presentation

Quantitative data from in vitro assays are summarized below for clear comparison.

Table 1: Cytotoxicity of Pemetrexed (IC₅₀) in Various Cancer Cell Lines IC₅₀ values represent the concentration of pemetrexed required to inhibit cell growth by 50% after 72 hours of exposure.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| PC9 | Non-Small Cell Lung | 50 - 100 | [9] |

| A549 | Non-Small Cell Lung | Varies | [10] |

| MSTO-211H | Mesothelioma | Varies | [3] |

| NCI-H2052 | Mesothelioma | Varies | [3] |

| Various | Gastric Cancer | 17 - 310 | [11] |

Table 2: Enzyme Inhibition Constants (Kᵢ) of Pemetrexed Pentaglutamate The polyglutamated form of pemetrexed is a more potent inhibitor than the parent compound.[4]

| Enzyme Target | Kᵢ (nM) | Reference |

| Thymidylate Synthase (TS) | 1.3 | [12] |

| Dihydrofolate Reductase (DHFR) | 7.2 | [12] |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 | [12] |

Table 3: Effect of Pemetrexed on Cell Cycle Distribution in PC9 Cells Data represents the percentage of cells in each phase of the cell cycle after 72 hours of treatment.

| Treatment Group | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) | Reference |

| Control (Untreated) | Varies | Varies | Varies | [8][9] |

| Pemetrexed (50 nM) | Increased | Decreased | Varies | [8][9] |

| Pemetrexed (100 nM) | Significantly Increased | Significantly Decreased | Varies | [8][9] |

Experimental Protocols

Critical Note on Culture Media: The efficacy of pemetrexed is highly sensitive to the concentration of folates in the cell culture medium.[5] High levels of folic acid can interfere with the drug's activity.[13] For accurate assessment, it is recommended to use folate-deficient RPMI medium or to perform a media change to a low-folate medium prior to adding the drug.[13][14]

Protocol 1: Cell Viability and Cytotoxicity Assay (WST-1/MTT)

This protocol determines the concentration of pemetrexed that inhibits cell proliferation by 50% (IC₅₀).

Materials:

-

This compound (dissolved in DMSO or sterile water)[9]

-

Selected cancer cell line (e.g., PC9, A549)

-

Complete growth medium (consider folate levels)

-

96-well microtiter plates

-

WST-1 or MTT proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Suspend cells in growth medium and seed 4x10³ cells in 100 µL into each well of a 96-well plate.[9]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of pemetrexed in the appropriate culture medium. Concentrations can range from 0.1 nM to 50 µM.[11]

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared pemetrexed dilutions. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as controls.

-

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.[9][11]

-

Add Reagent: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

-

Measure Absorbance: Shake the plate gently and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the pemetrexed concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following pemetrexed treatment using flow cytometry.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[9]

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of pemetrexed (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of pemetrexed on cell cycle progression. Pemetrexed is known to induce G₁ phase arrest.[8][9]

Materials:

-

This compound

-

6-well plates

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with various concentrations of pemetrexed for 72 hours.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle based on DNA content.

Visualization of Experimental Workflow

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pemetrexed: a new cytotoxic agent in the development for first-line non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. oncotarget.com [oncotarget.com]

- 7. Pemetrexed alters folate phenotype and inflammatory profile in EA.hy 926 cells grown under low-folate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]

- 10. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Application Notes: Pemetrexed Disodium Heptahydrate Cell Viability Assays

Introduction

Pemetrexed disodium heptahydrate is a potent multi-targeted antifolate agent used in chemotherapy, particularly for non-small cell lung cancer (NSCLC) and malignant mesothelioma.[1][2][3] Its mechanism of action involves the disruption of folate-dependent metabolic processes essential for cell replication.[2] Pemetrexed inhibits multiple key enzymes in the purine and pyrimidine synthesis pathways, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3][4] This inhibition halts DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death).[5]

Evaluating the cytotoxic and cytostatic effects of Pemetrexed is fundamental for preclinical drug efficacy studies. Cell viability assays are crucial tools for determining the dose-dependent effects of Pemetrexed on cancer cell lines, typically by calculating the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for three common cell viability assays—MTT, CellTiter-Glo® (ATP), and Trypan Blue Exclusion—and summarizes reported IC50 values for Pemetrexed in various cancer cell lines.

Mechanism of Action and Signaling Pathways

Pemetrexed enters the cell via transport systems like the reduced folate carrier.[2][4] Inside the cell, it is converted by the enzyme folylpolyglutamate synthetase into polyglutamated forms.[2] These forms are more potent inhibitors of the target enzymes and are retained within the cell for longer periods, enhancing the drug's action in malignant cells.[2][3] By inhibiting TS, DHFR, and GARFT, Pemetrexed depletes the nucleotide pools necessary for DNA and RNA synthesis.[3] This disruption triggers cellular stress responses, activating signaling pathways such as the ATM/p53-dependent and -independent pathways, which can lead to the activation of caspases and apoptosis.[4] Studies have also shown that Pemetrexed can induce S-phase arrest through the activation of the Akt signaling pathway.[5]

Caption: Pemetrexed mechanism of action and resulting cellular pathways.

Quantitative Data Summary

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. It is a standard measure of drug potency. The IC50 of Pemetrexed can vary significantly depending on the cancer cell line and the duration of the assay.

| Cell Line | Cancer Type | Pemetrexed IC50 | Assay Duration |

| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 µmol/L | 48 hours |

| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 µmol/L | 48 hours |

| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 µmol/L | 48 hours |

| PC9 | Non-Small Cell Lung Cancer | 0.206 ± 0.0311 µM | 48 hours |

| CL1-5 | Lung Cancer | 280.7 nM | 72 hours |

| H1299 | Lung Cancer | >5 µM | 72 hours |

| H2373 | Mesothelioma | Varies by concentration | 72 hours |

| H2452 | Mesothelioma | Varies by concentration | 72 hours |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Pemetrexed dilutions. Include untreated (vehicle control) wells.

-

Exposure: Incubate the cells with the drug for the desired period (e.g., 48 or 72 hours).[6][7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12][13]

-

Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, mixing gently to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14] The reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[15]

Caption: Experimental workflow for the CellTiter-Glo® (ATP) assay.

Protocol:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays at 100 µL per well.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Add 100 µL of serially diluted Pemetrexed to the wells and incubate for the desired exposure time (e.g., 48-72 hours).

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

-

Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer or a microplate reader with luminescence capabilities.

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.[16][17] Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[18][19]

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Protocol:

-

Cell Culture and Treatment: Grow cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of Pemetrexed for a specific duration.

-

Cell Harvesting: Detach adherent cells using trypsin and collect all cells (including any floating dead cells from the supernatant) into a conical tube. Centrifuge to pellet the cells and resuspend in a small, known volume of PBS or serum-free medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).[18]

-

Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[19] Do not exceed 5 minutes, as this can lead to viable cells beginning to take up the dye.[17][19]

-

Counting: Load 10 µL of the mixture into a hemocytometer.[18]

-

Data Acquisition: Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

-

Calculation: Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100.[18]

-

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. chondrex.com [chondrex.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 16. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 17. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 18. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

Pemetrexed Disodium Heptahydrate: Application Notes and Protocols for Apoptosis Induction Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms and analysis of apoptosis induced by the multi-targeted antifolate agent, Pemetrexed Disodium Heptahydrate. Detailed protocols for key experimental assays are included to facilitate research and development in oncology.

Pemetrexed is known to induce apoptosis in various cancer cell lines, primarily through the disruption of folate-dependent processes essential for nucleotide synthesis. This leads to DNA damage and cell cycle arrest, ultimately triggering programmed cell death through both intrinsic and extrinsic pathways.[1][2]

Key Mechanisms of Pemetrexed-Induced Apoptosis:

-

Induction of DNA Damage: Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), leading to the depletion of nucleotide pools necessary for DNA replication and repair.[1][2] This results in DNA damage and the activation of damage response pathways.

-

Activation of Intrinsic Apoptosis Pathway: Pemetrexed treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[3] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP).[3][4]

-

Activation of Extrinsic Apoptosis Pathway: Pemetrexed has been shown to upregulate the expression of death receptors like Fas and DR4, as well as their respective ligands, FasL and TRAIL.[3] This engagement of death receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

-

Involvement of p53 and Akt Signaling: The apoptotic response to pemetrexed can be mediated through both p53-dependent and p53-independent mechanisms.[1] Additionally, pemetrexed can induce a deregulated activation of the Akt signaling pathway, which, contrary to its usual pro-survival role, contributes to S-phase arrest and apoptosis in certain contexts.[5][6]

-

Generation of Reactive Oxygen Species (ROS): Pemetrexed treatment has been associated with an increase in intracellular ROS levels, which can contribute to DNA damage and the induction of apoptosis.[1]

Data Presentation

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 | [7] |

| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 | [7] |

| H2373 | Mesothelioma | Not specified, graphical representation | [8] |

| H2452 | Mesothelioma | Not specified, graphical representation | [8] |

| A549 | Non-Small Cell Lung Cancer | Not specified, graphical representation | |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, graphical representation | |

| NCI-H2228 | Non-Small Cell Lung Cancer | Not specified, graphical representation | |

| NCI-H3122 | Non-Small Cell Lung Cancer | Not specified, graphical representation | |

| CL1-5 | Lung Cancer | 280.7 | [9] |

| CL1-5_R1 | Lung Cancer | 139.6 | [9] |

| CL1-5_R2 | Lung Cancer | 182 | [9] |

| CL1-5_NR1 | Lung Cancer | 359.1 | [9] |

| CL1-5_NR2 | Lung Cancer | 378.3 | [9] |

| CL141 | Lung Cancer | 636.5 | [9] |

| H1299 | Lung Cancer | 1070 | [9] |

| A375 | Melanoma | 270 | [1] |

| Hs294T | Melanoma | 410 | [1] |

| HT144 | Melanoma | 320 | [1] |

| MeWo | Melanoma | 990 | [1] |

Table 2: Pemetrexed-Induced Apoptosis in PC9 Cells (EGFR exon 19 deletion)

| Pemetrexed Concentration | % of Apoptotic Cells (Annexin V positive) | Reference |

| Control (DMSO) | ~5% | [3] |

| 50 nM | Not specified, graphical representation | [3] |

| 100 nM | ~22% (late apoptotic) | [3] |

Data presented as approximate values based on graphical representation in the cited source.

Table 3: Pemetrexed-Induced Caspase Activity

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Reference |

| A549 | Pemetrexed (various concentrations) | Dose-dependent increase | |

| NCI-H460 | Pemetrexed (various concentrations) | Dose-dependent increase | |

| NCI-H2228 | Pemetrexed (various concentrations) | Dose-dependent increase | |

| NCI-H3122 | Pemetrexed (various concentrations) | Dose-dependent increase |

Specific fold-increase values were not provided in the text, but graphical data indicated a clear dose-dependent increase.

Experimental Protocols

Cell Culture and Pemetrexed Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Pemetrexed Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of pemetrexed. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL Assay Kit

-

PBS

-

4% Paraformaldehyde in PBS (Fixation Buffer)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Preparation: Prepare cells on coverslips or in multi-well plates. After treatment, wash with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 2-10 minutes on ice or at room temperature.[11][12]

-

Washing: Wash the cells twice with PBS.

-

TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (containing TdT enzyme and labeled dUTPs). Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber.[11]

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Analysis: Analyze the samples by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Bcl-2 Family Proteins and PARP Cleavage

This method is used to quantify the expression levels of key apoptosis-related proteins.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

Caption: Pemetrexed induces apoptosis via extrinsic and intrinsic pathways.

Caption: Pemetrexed's pro-apoptotic Akt signaling pathway.

Caption: Workflow for analyzing pemetrexed-induced apoptosis.

References

- 1. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL assay [bio-protocol.org]

- 3. This compound Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway | PLOS One [journals.plos.org]

- 7. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

Application Notes and Protocols for the HPLC Analysis of Pemetrexed Disodium Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Pemetrexed Disodium Heptahydrate. The methodologies outlined are suitable for both the assay and the determination of related substances, crucial for quality control and stability studies in pharmaceutical development.

Overview of Analytical Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.[1][2][3][4][5] These methods are designed to be simple, rapid, precise, and accurate, adhering to the guidelines set by the International Council on Harmonisation (ICH).[1][3][4] The primary analytical approaches involve isocratic and gradient elution modes to separate Pemetrexed from its potential impurities and degradation products.[1][6][7]

Chromatographic Conditions for Analysis

The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification. Below is a summary of various reported HPLC conditions for both assay and related substances analysis of this compound.

Table 1: HPLC Conditions for Pemetrexed Assay

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[8] | Luna C18 (250 x 4.6 mm, 5 µm)[3][9] | Zorbax SB C8 (150 x 4.6 mm, 3.5 µm)[4] |

| Mobile Phase | 20 mM Dibasic Phosphate Buffer (pH 6.5) : Acetonitrile (88:12 v/v)[8] | Sodium Dihydrogen Orthophosphate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)[9] | 0.17% Glacial Acetic Acid (pH 5.3) : Acetonitrile (89:11 v/v)[4] |

| Flow Rate | Not Specified | 0.8 mL/min[9] | 2.0 mL/min[4] |

| Detection Wavelength | 254 nm[8] | 254 nm[3][9] | Not Specified |

| Injection Volume | 20 µL[8] | 10 µL[9] | 20 µL[4] |

| Column Temperature | Not Specified | 25°C[3][9] | 30°C[4] |

| Run Time | Not Specified | 10 minutes[3][9] | Not Specified |

Table 2: HPLC Conditions for Pemetrexed Related Substances

| Parameter | Method A | Method B | Method C |

| Column | X-Bridge C18 (150 x 4.6 mm, 5 µm)[1] | Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm)[6] | Hypersil BDS C18 (100 x 4.6 mm, 3 µm)[2] |

| Mobile Phase A | Buffer (pH 5.0 with Orthophosphoric Acid) | 0.03% TFA in Water[6] | 0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH (pH 3.8) |

| Mobile Phase B | Acetonitrile | 0.025% TFA in Acetonitrile[6] | Acetonitrile |

| Elution Mode | Isocratic (85:15 Buffer:ACN)[1] | Gradient[6] | Gradient |

| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.2 mL/min[2] |

| Detection Wavelength | 230 nm[1] | 228 nm[6] | Not Specified |

| Injection Volume | 20 µL[1] | 5 µL[6] | Not Specified |

| Column Temperature | Room Temperature[1] | Ambient[6] | 27°C[2] |

| Run Time | 15 minutes[1] | 40 minutes[6] | Not Specified |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the HPLC analysis of this compound.

Apparatus and Reagents

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[10]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

pH meter.

-

Syringe filters (0.22 µm or 0.45 µm).

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric acid, Trifluoroacetic acid (TFA), Sodium dihydrogen phosphate, Dibasic phosphate buffer, Glacial acetic acid (as required by the chosen method).

Preparation of Solutions

Mobile Phase Preparation (Example based on Assay Method 2):

-

Prepare a Sodium Dihydrogen Orthophosphate buffer solution.

-

Adjust the pH of the buffer to 4.0 using phosphoric acid.

-

Mix the buffer and acetonitrile in a ratio of 70:30 (v/v).

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (Example concentration):

-

Accurately weigh about 25 mg of this compound reference standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent (typically water or mobile phase). This yields a concentration of approximately 0.5 mg/mL.[11]

-

Further dilutions can be made to achieve the desired concentration for the calibration curve.[8]

Sample Solution Preparation (from Lyophilized Powder for Injection):

-

Reconstitute the contents of a Pemetrexed vial with a specified volume of a suitable solvent (e.g., 20 mL of HPLC grade water).[9]

-

Transfer the reconstituted solution to a volumetric flask (e.g., 200 mL) and dilute to the mark with the same solvent.[9]

-

Perform a final dilution to bring the concentration within the linear range of the method (e.g., transfer 2 mL to a 100 mL volumetric flask and dilute with the diluent).[9]

Chromatographic Procedure

-

Set up the HPLC system with the chosen column and chromatographic conditions as detailed in Table 1 or Table 2.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform multiple injections of the standard solution to check for system suitability.[1]

-

Inject the sample solutions for analysis.

-

After the analysis, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent) and store it according to the manufacturer's recommendations.

System Suitability and Method Validation

Method validation is performed according to ICH guidelines to ensure the analytical method is suitable for its intended purpose.[1][3][9]

Table 3: System Suitability and Validation Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Theoretical Plates | NLT 2000[6] | > 3000[7] |

| Tailing Factor (Asymmetry) | NMT 2.0[11] | 1.1 - 1.4[7] |

| Resolution | NLT 1.5 between Pemetrexed and adjacent peaks[6] | > 2.0 |

| %RSD for replicate injections | NMT 2.0%[11] | < 1.0%[4] |

| Linearity (Correlation Coefficient) | r ≥ 0.999[3][8] | 0.9999[4] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.80% - 101.87%[8] |

| Precision (%RSD) | NMT 2.0% | Intra-day: 0.21-0.68%, Inter-day: 0.44-0.88%[8] |

| LOD & LOQ | Signal-to-noise ratio of 3:1 and 10:1 respectively | LOD: 0.445 µg/mL, LOQ: 1.348 µg/mL[8] |

Visualizations

Experimental Workflow for Pemetrexed HPLC Analysis

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. ijddr.in [ijddr.in]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. molnar-institute.com [molnar-institute.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating Pemetrexed Disodium Heptahydrate Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. However, the development of acquired resistance significantly limits its long-term efficacy. Understanding the molecular mechanisms underpinning this resistance is critical for developing strategies to overcome it and improve patient outcomes. These application notes provide a comprehensive overview of the key mechanisms of pemetrexed resistance and detailed protocols for investigating these pathways in a laboratory setting.

The primary mechanisms of resistance to pemetrexed can be broadly categorized into several key areas:

-

Altered Drug Transport and Metabolism: Reduced uptake into the cancer cell and inefficient intracellular retention are primary resistance mechanisms. This involves the downregulation of folate transporters like the reduced folate carrier (RFC) and upregulation of efflux pumps. Furthermore, impaired polyglutamylation, a process that traps the drug inside the cell and increases its inhibitory activity, is a significant factor. This is often due to decreased expression of folylpolyglutamate synthetase (FPGS) or increased expression of γ-glutamyl hydrolase (GGH), which removes the glutamate tail.[1]

-

Target Enzyme Modifications: Pemetrexed's cytotoxic effects stem from the inhibition of several key enzymes in the folate pathway. Upregulation of the primary target, thymidylate synthase (TS), is one of the most frequently observed resistance mechanisms.[2][3] Increased levels of TS can overcome the inhibitory effects of the drug, allowing for continued DNA synthesis and repair. Alterations in other target enzymes, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), also contribute to resistance.[1]

-

Enhanced DNA Damage Repair: Pemetrexed induces DNA damage. Cancer cells can develop resistance by upregulating DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER).[1][4] Key proteins in these pathways, including uracil DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1), are often overexpressed in resistant cells.[1][4]

-

Activation of Pro-Survival Signaling Pathways: Several intracellular signaling pathways can be activated to promote cell survival and proliferation in the presence of pemetrexed. The PI3K/Akt/mTOR pathway is a central hub for cell growth and survival, and its activation is linked to pemetrexed resistance.[5][6] Additionally, the epithelial-to-mesenchymal transition (EMT) program can be activated, leading to increased cell motility, invasion, and drug resistance.[1][2] This is often mediated by pathways involving ERK and ZEB1.[4][7]

-

Cancer Stem Cell Phenotype: The presence of a subpopulation of cancer stem cells (CSCs) is associated with resistance to various chemotherapies, including pemetrexed.[8] These cells often overexpress markers like BMI1, which contributes to both resistance and tumor recurrence.[8][9]

Data Presentation: Key Molecular Changes in Pemetrexed Resistance

The following tables summarize quantitative data on the molecular alterations commonly observed in pemetrexed-resistant non-small cell lung cancer (NSCLC) cell lines.

Table 1: Gene Expression Changes in Pemetrexed-Resistant NSCLC Cell Lines

| Gene | Function | Cell Line | Fold Change in Resistant vs. Parental Cells | Reference |

| TYMS (TS) | Primary drug target; DNA synthesis | A549/PEM-16 | 21.2-fold increase | [2] |

| TYMS (TS) | Primary drug target; DNA synthesis | PC-9/PEM | Significant increase | [10] |

| SLC19A1 (RFC) | Drug uptake transporter | A549/PEM | Markedly decreased | [10] |

| FPGS | Polyglutamylation (drug retention) | A549/PEM-1.6 & -6.4 | Significantly decreased | [2] |

| DHFR | Drug target; Folate metabolism | A549/PEM | Significantly increased | [11] |

| RRM1 | DNA synthesis | NSCLC patients | Inversely correlated with tumor response | [1][4] |

| UDG | DNA repair (BER pathway) | NSCLC cell lines | Higher expression associated with resistance | [1][4] |

| ERCC1 | DNA repair (NER pathway) | NSCLC patients | Low expression associated with prolonged survival | [1][4] |

| BMI1 | Cancer stem cell marker | Pemetrexed-resistant A549 | Upregulated | [8][9] |

Table 2: Protein Level Changes in Pemetrexed-Resistant NSCLC Cell Lines

| Protein | Function | Cell Line | Change in Resistant vs. Parental Cells | Reference |

| Thymidylate Synthase (TS) | Primary drug target | A549/PEM sublines | Increased expression | [11] |

| Thymidylate Synthase (TS) | Primary drug target | Mesothelioma (post-resistance) | Increased staining from <1% to 25% of cells | [12] |

| p-Akt | Pro-survival signaling | A549 | Pemetrexed treatment inhibits phosphorylation | [13] |

| ZEB1 | EMT transcription factor | Pemetrexed-resistant A549 | Upregulated | [4] |

| Fibronectin | EMT marker | Pemetrexed-resistant A549 | Upregulated | [4] |

| E-cadherin | Epithelial marker | Pemetrexed-resistant A549 | Downregulated | [4] |

| CHK1 | DNA damage response | Mesothelioma (post-resistance) | Increased staining from <5% to 50% of cells | [12] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ERK–ZEB1 pathway mediates epithelial–mesenchymal transition in pemetrexed resistant lung cancer cells with suppression by vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic anion transporters and PI3K-AKT-mTOR pathway mediate the synergistic anticancer effect of pemetrexed and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BMI1-Mediated Pemetrexed Resistance in Non-Small Cell Lung Cancer Cells Is Associated with Increased SP1 Activation and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Pemetrexed Disodium Heptahydrate for Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed disodium heptahydrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pemetrexed?

Pemetrexed is a multi-targeted antifolate agent.[1] It functions by inhibiting three key enzymes involved in the synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] By blocking these enzymes, pemetrexed disrupts the production of DNA and RNA, which are essential for the growth and survival of cancer cells, ultimately leading to cell death.[2][5]

Q2: What is a typical starting concentration range for pemetrexed in cell culture?

The effective concentration of pemetrexed can vary significantly depending on the cell line. Based on published data, IC50 values (the concentration required to inhibit cell growth by 50%) for non-small cell lung cancer (NSCLC) cell lines typically range from nanomolar to low micromolar concentrations after 48 to 72 hours of treatment. For example, IC50 values for A549 cells have been reported to be around 1.82 µM to 4.653 µM, while for HCC827 cells, it is approximately 1.54 µM after 48 hours.[6][7] For gastric cancer cell lines, IC50 values can range from 17 nM to over 50 µM.[8] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water.[9] To prepare a stock solution, dissolve the powder in sterile, distilled water. For example, you can prepare a 10 mM stock solution and then further dilute it in your cell culture medium to the desired final concentrations. It is advisable to store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10] Solutions in distilled water may be stored at -20°C for up to one month.[9]

Q4: What is the recommended incubation time for pemetrexed treatment?

A common incubation time for assessing the cytotoxic effects of pemetrexed in vitro is 72 hours.[11][12] However, shorter or longer incubation times may be appropriate depending on the specific research question and the doubling time of the cell line being used. Some studies have assessed cellular effects after 24 or 48 hours of treatment.[6][7]

Troubleshooting Guide

Problem 1: I am not observing any significant cytotoxicity even at high concentrations of pemetrexed.

-

Possible Cause 1: High Folate Content in Culture Medium. Pemetrexed's efficacy can be inhibited by high concentrations of folic acid and its analogs present in some cell culture media.[13]

-

Solution: Check the formulation of your cell culture medium. If it contains high levels of folic acid, consider switching to a low-folate medium, such as RPMI-1640, for the duration of the pemetrexed treatment. One study found that substituting BEGM medium with 5% RPMI + EGF allowed for the observation of pemetrexed's anticancer activity.[13]

-

-

Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line. The target cell line may have inherent resistance to pemetrexed. Mechanisms of resistance can include decreased activity of folylpoly-γ-glutamate synthetase (FPGS), which is required for the intracellular activation of pemetrexed, or increased expression of the target enzyme, thymidylate synthase (TS).[8][14]

-

Solution: If you suspect resistance, you can assess the expression levels of key proteins like TS, FPGS, and reduced folate carrier (RFC) in your cell line.[15] Consider using a different cell line known to be sensitive to pemetrexed as a positive control.

-

-

Possible Cause 3: Drug Inactivation. Improper storage or handling of the pemetrexed stock solution can lead to its degradation.

-

Solution: Ensure that the stock solution is stored correctly at -20°C in aliquots.[10] Prepare fresh dilutions in culture medium for each experiment.

-

Problem 2: I am observing high variability in my results between experiments.

-

Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can lead to inconsistent results in cytotoxicity assays.

-

Solution: Ensure that you are using a consistent cell seeding density for all experiments. Perform cell counts accurately before seeding.

-

-

Possible Cause 2: Fluctuation in Incubation Time. Even small variations in the drug exposure time can affect the outcome.

-

Solution: Standardize the incubation time for all experiments. Use a timer to ensure consistent drug exposure.

-

-

Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.

-

Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.

-

Quantitative Data Summary

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |

| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 µM | 48 hours | CCK8 |

| A549 | Non-Small Cell Lung Cancer | 4.653 µM | 24 hours | MTT |

| A549 | Non-Small Cell Lung Cancer | 1.861 µM | 48 hours | MTT |

| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 µM | 48 hours | CCK8 |

| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 µM | 48 hours | CCK8 |

| CL1-5 | Non-Small Cell Lung Cancer | 280.7 nM | 72 hours | SRB |

| H1299 | Non-Small Cell Lung Cancer | >5 µM | 72 hours | SRB |

| SNU-601 | Gastric Cancer | 17 - 36 nM | Not Specified | MTT |

| SNU-5 | Gastric Cancer | 10.7 µM | Not Specified | MTT |

| SNU-620 | Gastric Cancer | > 50 µM | Not Specified | MTT |

| H2373 | Mesothelioma | Not Specified | 72 hours | CCK8 |

| H2452 | Mesothelioma | Not Specified | 72 hours | CCK8 |

Data compiled from multiple sources.[6][7][8][11][16] The specific IC50 values can vary between laboratories due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/WST-1) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[11][12]

-

Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of pemetrexed. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

MTT/WST-1 Addition: Add 10 µL of the MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours, or as per the manufacturer's instructions.

-

Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

References

- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pemetrexed - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. drugs.com [drugs.com]

- 6. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]